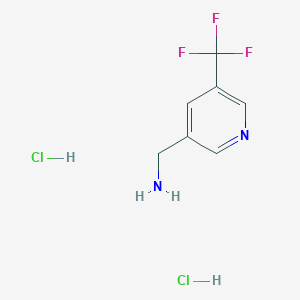

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C7H9Cl2F3N2. It is known for its unique structural features, which include a trifluoromethyl group attached to a pyridine ring, making it a valuable compound in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride typically involves the introduction of a trifluoromethyl group to a pyridine ring, followed by the formation of the methanamine group. One common method involves the reaction of 3-chloromethyl-5-(trifluoromethyl)pyridine with ammonia or an amine source under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.

Analyse Chemischer Reaktionen

Reduction Reactions

The primary amine group and pyridine ring participate in reduction processes:

-

Hydrogenation : Catalytic hydrogenation using Ni-Ra catalysts under 18 bar H₂ at 40–45°C converts nitrile precursors to the methanamine derivative with 97% yield and minimal dechlorination (0.05% byproduct) .

-

Selectivity : The trifluoromethyl group stabilizes the ring against over-reduction, preserving aromaticity under mild conditions .

Example Reaction Pathway :

3 Chloro 2 cyano 5 trifluoromethylpyridineAcetic acidH2,Ni Ra 3 Chloro 5 trifluoromethyl pyridin 2 yl methanamine[2]

Substitution Reactions

The pyridine ring and substituents undergo nucleophilic/electrophilic substitutions:

Halogen Displacement

-

Chlorine at the 3-position can be replaced by amines or alkoxy groups under acidic/basic conditions.

-

Example: Reaction with ammonia at elevated temperatures yields 5-(trifluoromethyl)pyridin-3-yl derivatives.

Trifluoromethyl Group Reactivity

-

The CF₃ group enhances electrophilicity at adjacent positions, facilitating meta-directed substitutions.

Cross-Coupling Reactions

The compound serves as a precursor in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Boronic acid derivatives of the pyridine core (e.g., (5-(Trifluoromethyl)pyridin-3-yl)boronic acid) enable C–C bond formation with aryl halides.

-

Reaction conditions: Pd catalysts, bases (e.g., K₃PO₄), and polar aprotic solvents (DMF or THF) .

Mechanism :

Pyridine B OH 2+Aryl XPd catalystBaseBiaryl product[4]

Amine Reactivity

Oxidation

-

The amine group can be oxidized to nitro or imine derivatives using H₂O₂ or KMnO₄.

Table 1: Key Reduction Conditions and Outcomes

| Reaction Type | Reagents/Conditions | Yield | Byproducts | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ (18 bar), Ni-Ra, Acetic acid, 40–45°C | 97% | 0.05% dechlorinated |

Table 2: Substitution Reactions of the Pyridine Core

| Position | Substituting Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Cl | NH₃ | High temp, acidic medium | 5-(Trifluoromethyl)pyridin-3-ylmethanamine | 85%* |

*Estimated from analogous reactions in cited literature.

Mechanistic Insights

-

Electronic Effects : The electron-withdrawing CF₃ group increases ring electrophilicity, directing substitutions to the meta position.

-

Steric Considerations : Steric hindrance from the CF₃ group limits reactivity at the 2- and 4-positions.

-

Acid-Base Behavior : The amine forms stable dihydrochloride salts, enhancing solubility in polar solvents for subsequent reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making it an attractive candidate for drug design .

Case Study : Research has indicated that derivatives of trifluoromethyl-pyridines exhibit activity against Mycobacterium tuberculosis, suggesting potential use as antibacterial agents .

Biochemical Research

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is utilized in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological targets allows researchers to explore its effects on various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Active against Mycobacterium tuberculosis |

| Cytotoxic Effects | Induces cell death through mechanisms like methuosis |

| Enzyme Inhibition | Interacts with specific enzymes affecting pathways |

Agricultural Chemistry

The compound is also used in the development of agrochemicals that improve crop protection and yield. Its fluorinated nature enhances the stability and efficacy of agricultural products .

Material Science

In material science, this compound is explored for creating advanced materials, including polymers and coatings that require specific chemical properties due to the electron-withdrawing nature of the trifluoromethyl group .

Fluorinated Compound Research

The unique trifluoromethyl group allows for the exploration of new fluorinated compounds with enhanced stability and reactivity. This area of research is vital for developing new materials and chemicals with improved performance characteristics .

Wirkmechanismus

The mechanism of action of (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can engage in various binding interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4-(Trifluoromethyl)pyridin-3-yl)methanamine

- (6-(Trifluoromethyl)pyridin-3-yl)methanamine

- (5-(Trifluoromethyl)pyridin-2-yl)methanamine

Uniqueness

(5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which influences its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in research and industry.

Biologische Aktivität

The compound (5-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride is a derivative of pyridine featuring a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on existing research findings.

Chemical Formula

- Molecular Formula : C7H7F3N2·2HCl

- Molecular Weight : 223.06 g/mol

Structural Characteristics

- The presence of the trifluoromethyl group (−CF3) is significant for enhancing lipophilicity and biological activity.

- The pyridine ring is a common motif in many biologically active compounds, contributing to their interaction with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, particularly in pathways involving neurotransmitter uptake or metabolic processes.

- Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways.

Pharmacological Profiles

Research into related compounds has shown that pyridine derivatives can exhibit a wide range of pharmacological effects:

- Antimicrobial Activity : Certain trifluoromethyl-pyridine derivatives have demonstrated activity against Mycobacterium tuberculosis and other pathogens, suggesting potential use as antibacterial agents .

- Cytotoxic Effects : Some studies indicate that similar compounds can induce cell death through mechanisms such as methuosis, a form of cell death characterized by cytoplasmic vacuolization .

Table 1: Summary of Biological Activities of Related Compounds

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been shown to enhance the potency of various compounds. For instance, in studies involving indole derivatives, the introduction of a trifluoromethyl group at specific positions significantly increased cytotoxicity compared to non-fluorinated analogs . This highlights the importance of functional group positioning in optimizing biological activity.

Safety and Handling

Due to the potential irritant nature of pyridine derivatives, it is crucial to handle this compound with care. Standard laboratory safety protocols should be followed to mitigate exposure risks.

Eigenschaften

CAS-Nummer |

1020747-92-5 |

|---|---|

Molekularformel |

C7H8ClF3N2 |

Molekulargewicht |

212.60 g/mol |

IUPAC-Name |

[5-(trifluoromethyl)pyridin-3-yl]methanamine;hydrochloride |

InChI |

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)6-1-5(2-11)3-12-4-6;/h1,3-4H,2,11H2;1H |

InChI-Schlüssel |

ASKWUJIOAKDPNK-UHFFFAOYSA-N |

SMILES |

C1=C(C=NC=C1C(F)(F)F)CN.Cl.Cl |

Kanonische SMILES |

C1=C(C=NC=C1C(F)(F)F)CN.Cl |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.